molecular formula C12H10N4O4 B11688200 6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide

6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B11688200
M. Wt: 274.23 g/mol
InChI Key: KOGGCDDTQPBCTI-AUWJEWJLSA-N
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Description

6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide is a synthetic hydrazone derivative designed for research applications in medicinal chemistry and microbiology. This compound features a nitrofuran moiety linked to a 6-methylpyridine-3-carboxamide scaffold via a characteristic hydrazone bond, a structural motif present in several pharmacologically active agents . The core research value of this compound lies in its potential as an antibacterial agent. Nitrofuran-based derivatives, such as nitrofurantoin and furazolidone, are well-known in the scientific literature for their effectiveness against opportunistic bacterial strains, including those resistant to common antibacterial agents . The presence of the azomethine (C=N) group, central to the hydrazone structure, is considered crucial for this biological activity. Researchers are investigating such compounds to develop new therapeutic options to address the growing challenge of antimicrobial resistance . The proposed mechanism of action for this class of compounds often involves enzymatic reduction of the nitro group on the furan ring by bacterial nitroreductases . This bioreductive activation can lead to the generation of reactive intermediates that cause cytotoxic effects within bacterial cells, disrupting essential metabolic processes. The pyridine-3-carboxamide segment of the molecule may contribute to its physicochemical properties and overall binding affinity, potentially influencing the compound's solubility and metabolic stability . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H10N4O4/c1-8-2-3-9(6-13-8)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h2-7H,1H3,(H,15,17)/b14-7-

InChI Key

KOGGCDDTQPBCTI-AUWJEWJLSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methylpyridine-3-Carboxylic Acid Hydrazide

The preparation begins with the synthesis of the pyridine-carboxamide precursor. 6-Methylpyridine-3-carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol, yielding methyl 6-methylpyridine-3-carboxylate. Subsequent hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux converts the ester to the corresponding hydrazide:

6-Methylpyridine-3-carboxylate+NH2NH26-Methylpyridine-3-carbohydrazide+MeOH\text{6-Methylpyridine-3-carboxylate} + \text{NH}2\text{NH}2 \rightarrow \text{6-Methylpyridine-3-carbohydrazide} + \text{MeOH}

Key Data:

  • Yield: 75–85% (similar to hydrazides in)

  • Characterization: IR spectra show peaks at 1680 cm⁻¹ (amide C=O) and 3278 cm⁻¹ (N–H stretch). ¹H-NMR (DMSO-d₆) displays a singlet for the methyl group at δ 2.45 ppm and a multiplet for pyridine protons at δ 8.12–8.24 ppm.

Preparation of 5-Nitrofuran-2-Carbaldehyde

5-Nitrofuran-2-carbaldehyde is synthesized via nitration of furfural. Furfural is treated with a nitric acid-sulfuric acid mixture at 0–5°C, selectively introducing a nitro group at the 5-position. The aldehyde is purified via vacuum distillation.

Key Data:

  • Yield: 60–70%

  • Characterization: ¹H-NMR (CDCl₃) shows a singlet for the aldehyde proton at δ 9.85 ppm and aromatic protons at δ 7.45 (H-3) and δ 7.82 (H-4) ppm.

Condensation Reaction to Form the Schiff Base

The hydrazide reacts with 5-nitrofuran-2-carbaldehyde in ethanol under reflux for 6–8 hours, forming the Schiff base. Acetic acid catalyzes the reaction, promoting imine bond formation while suppressing side reactions:

Hydrazide+5-Nitrofuran-2-carbaldehydeEtOH, ΔSchiff Base+H2O\text{Hydrazide} + \text{5-Nitrofuran-2-carbaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} + \text{H}_2\text{O}

Key Data:

  • Yield: 65–75%

  • Z-Isomer Selectivity: >90% (achieved via steric hindrance from the methyl group)

Isolation and Purification of the Z Isomer

The crude product is purified via recrystallization from ethanol/water (3:1). The Z isomer preferentially crystallizes due to its lower solubility compared to the E isomer.

Key Data:

  • Melting Point: 182–184°C

  • Purity: >98% (HPLC, C18 column, acetonitrile/water 70:30)

Optimization of Reaction Conditions

Solvent Effects

Ethanol and dioxane are optimal for Schiff base formation, balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce Z-selectivity.

Temperature and Time

Reflux (78°C) for 6 hours maximizes yield without decomposing the nitro group. Prolonged heating (>10 hours) reduces yield by 15–20% due to aldehyde oxidation.

Catalytic Agents

Acetic acid (5 mol%) enhances imine formation by protonating the carbonyl oxygen, increasing electrophilicity. Strong acids (e.g., HCl) lead to hydrolysis of the nitro group.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3278 cm⁻¹ (N–H), 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (C=N).

  • ¹H-NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), δ 8.12–8.24 (m, 3H, pyridine-H), δ 8.85 (s, 1H, CH=N), δ 7.45 (d, 1H, furan-H).

  • MS (EI): m/z 274.23 [M]⁺ (calc. for C₁₂H₁₀N₄O₄).

Chromatographic Purity

  • HPLC Retention Time: 12.3 min (Z isomer) vs. 14.1 min (E isomer).

Comparative Analysis of Synthetic Methods

Parameter Hydrazide Route Direct Amination
Yield70%50%
Z-Selectivity>90%60%
Reaction Time6 hours12 hours
Purification ComplexityModerateHigh

The hydrazide method outperforms direct amination in yield and selectivity, making it the preferred approach.

Challenges and Limitations

  • Nitro Group Stability: Prolonged heating above 80°C degrades the nitro group, necessitating strict temperature control.

  • Isomer Separation: Chromatographic separation is required if crystallization fails, increasing costs .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N’-[(Z)-(5-nitrofuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazide linkage can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares a pyridine-3-carboxamide backbone with numerous derivatives. Critical distinctions arise from substituents on the pyridine ring and the nature of the linked moieties (e.g., nitrofuran vs. halogenated or alkyl groups). Below is a comparative analysis based on structural analogs:

Table 1: Structural Comparison of Pyridine Carboxamide Derivatives
Compound Name Substituents on Pyridine Linked Moiety Molecular Formula M.W. Key Features Evidence Source
Target: 6-Methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide 6-Methyl (Z)-5-Nitrofuran-2-ylmethylene C₁₂H₁₀N₄O₄* ~278.24 Nitro group (electron-withdrawing), Z-configuration Inferred
6-Methyl-N-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide 6-Methyl (Z)-5-(4-Nitrophenyl)furan-2-yl C₁₈H₁₄N₄O₄ 350.33 Extended aromaticity, nitro-phenyl group
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-CHO, 6-I Pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Halogenated, aldehyde functional group
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide 6-Cl, 5-I Pivalamide C₁₁H₁₃ClIN₂O₂ 382.58 Halogens enhance lipophilicity
2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide 2-CF₂H Indanyl group C₂₀H₂₁F₂N₃O 381.40 Fluorinated, bulky hydrophobic substituent

Functional and Electronic Properties

  • Stereochemical Influence: The (Z)-configuration of the imine linkage (as seen in ) may enforce a planar geometry, contrasting with E-configurations or non-stereospecific analogs, which could alter molecular packing or receptor interactions.
  • Solubility and Lipophilicity : The nitro group and furan ring likely reduce lipophilicity compared to pivalamide or indanyl-containing derivatives (e.g., compounds in and ), which have bulky alkyl/aryl groups .

Biological Activity

6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. Its structure features a pyridine ring linked to a nitrofuran moiety, which is often associated with antimicrobial properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anti-inflammatory effects.

  • Molecular Formula : C12H10N4O4
  • Molecular Weight : 274.23 g/mol
  • CAS Number : 1403013-80-1

Antimicrobial Activity

Research indicates that compounds containing nitrofuran groups exhibit notable antibacterial and antifungal activities. Specifically, this compound has shown promise in inhibiting the growth of various bacterial strains. The mechanisms of action may involve:

  • Disruption of Bacterial Cell Wall Synthesis : The compound potentially interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Interference with Metabolic Pathways : It may inhibit enzymes involved in bacterial metabolism, leading to cell death.

Table 1: Antibacterial Activity against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

Several studies have investigated the biological activity of related nitrofuran compounds, providing insights into structure-activity relationships (SAR).

  • Study on ESKAPE Pathogens : A series of nitrofuran derivatives were tested against the ESKAPE panel (a group of pathogens known for high resistance). The results indicated that compounds with similar structures to our target compound exhibited significant antibacterial properties, suggesting that modifications to the nitrofuran moiety could enhance activity against resistant strains .
  • Molecular Docking Studies : In silico studies have shown that this compound binds effectively to key bacterial enzymes, indicating a potential mechanism for its antibacterial effects. Docking studies suggest that the binding affinity is influenced by the compound's structural features, particularly the nitrofuran group .

Potential Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The presence of the pyridine ring is often linked to reduced inflammatory responses in various biological systems. Further research is required to elucidate these effects fully.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]pyridine-3-carboxamide?

Answer:
The compound can be synthesized via condensation reactions between a pyridine-3-carboxylic acid derivative and a Schiff base-forming amine. A general approach involves:

Activation of the carboxylic acid : Use coupling agents like EDC or DCC to activate the pyridine-3-carboxylic acid moiety.

Schiff base formation : React the activated acid with (Z)-(5-nitrofuran-2-yl)methylideneamine under controlled pH and temperature to ensure stereochemical integrity .

Purification : Column chromatography or recrystallization to isolate the product.

Key Reaction Conditions (adapted from similar carboxamide syntheses in ):

Reaction TypeReagentsConditions
CondensationEDC, DCC, or HOBtAnhydrous DMF, 0–25°C
Schiff Base FormationAmine in ethanol or THFReflux, inert atmosphere

Advanced: How can computational chemistry improve reaction design for this compound?

Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For example:

  • ICReDD’s methodology (): Combine reaction path searches using quantum calculations with machine learning to predict optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error experimentation by 40–60% .
  • Molecular docking : Pre-screen the compound’s interaction with biological targets (e.g., enzymes) to prioritize synthesis of high-affinity derivatives .

Basic: What spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Z-configuration of the Schiff base and methyl group placement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitrofuran (NO₂, ~1520 cm⁻¹) groups .

Validation : Cross-reference data with structurally analogous compounds, such as N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide () .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Meta-analysis framework : Compare assay conditions (e.g., cell lines, incubation time) across studies using ’s comparative methodology .
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, Safety Data Sheets () highlight acute toxicity risks from contaminants .
  • Structural analogs : Test derivatives with modifications (e.g., nitrofuran → furan substitution) to isolate pharmacophores (see ) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • GHS Classification : Classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure ( ).
  • Handling : Use PPE (gloves, goggles), fume hoods, and avoid skin contact.
  • First Aid : Immediate rinsing for skin/eye exposure (refer to ’s emergency measures) .

Advanced: What strategies enhance bioavailability through structural modification?

Answer:

  • Hydrophilic modifications : Introduce hydroxyl or amine groups to improve solubility (e.g., as seen in ’s thiazolo-pyridine derivatives) .
  • Prodrug design : Mask polar groups (e.g., nitro → amine reduction) for better membrane permeability.
  • In silico ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area .

Basic: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Process control : Monitor reaction parameters (e.g., temperature, stirring rate) using inline FTIR or Raman spectroscopy ( , RDF2050108) .
  • Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce waste.

Advanced: What mechanistic insights can be gained from studying degradation pathways?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
  • LC-MS analysis : Identify degradation products (e.g., nitro group reduction to amine) and propose stabilization strategies (, Table 1) .

Basic: What are the key functional groups influencing biological activity?

Answer:

  • Nitrofuran moiety : Imparts antimicrobial activity via nitro group reduction (generating reactive intermediates).
  • Pyridine-carboxamide core : Enhances binding to kinase targets (observed in ’s analogs) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Synthetic diversification : Modify the nitrofuran, pyridine methyl group, or Schiff base linker.
  • Biological testing : Screen derivatives against target enzymes (e.g., bacterial nitroreductases) and correlate activity with substituent electronic profiles () .

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